4-Butyl-2-methylbenzonitrile
Description
4-Butyl-2-methylbenzonitrile (C₁₂H₁₅N) is a substituted benzonitrile derivative characterized by a butyl chain at the para position and a methyl group at the ortho position of the benzene ring. Its InChI encoding is 1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3, which highlights its structural features . The compound is hazardous upon inhalation, skin contact, or ingestion, with irritant effects on the eyes, respiratory tract, and skin. It is primarily utilized in chemical synthesis and pharmaceutical research due to its nitrile functional group, which enables diverse reactivity in organic transformations .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-butyl-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3 |
InChI Key |
KPFSRZVLRGZATG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1)C#N)C |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Butyl-2-methylbenzonitrile belongs to the benzonitrile family, which includes derivatives with varying substituents. A comparison with analogous compounds reveals key differences in molecular weight, substituent positions, and applications:
Key Observations :
- Substituent Effects : The butyl group in this compound increases hydrophobicity compared to shorter-chain analogs like ethyl-substituted derivatives. This impacts solubility and reactivity in polar solvents.
- Functional Groups: The nitrile group in benzonitriles enables nucleophilic additions (e.g., hydrolysis to amides), while ether or amide groups in analogs like N-(2-(4-ethylphenoxy)ethyl)acetamide limit such reactivity .
Physicochemical Properties
- Boiling/Melting Points : Longer alkyl chains (e.g., butyl vs. ethyl) typically elevate melting points due to increased van der Waals interactions.
- Stability : Nitriles generally exhibit higher thermal stability than esters or amides, making this compound suitable for high-temperature reactions.
Limitations vs. Alternatives
- Reactivity: Unlike 2-((4-ethylphenoxy)methyl)benzonitrile, this compound lacks ether linkages, restricting its use in polyether synthesis.
- Safety : Its higher toxicity compared to acetamide derivatives necessitates stringent handling protocols .
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